molecular formula C11H14Cl2FNO2S B2540417 3-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1-lamnda^6-thiolane-1,1-dione hydrochloride CAS No. 1177315-53-5

3-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1-lamnda^6-thiolane-1,1-dione hydrochloride

Cat. No.: B2540417
CAS No.: 1177315-53-5
M. Wt: 314.2
InChI Key: ARYCRYXMVWPGQE-UHFFFAOYSA-N
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Description

3-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1-lamnda^6-thiolane-1,1-dione hydrochloride is a complex organic compound with a unique structure that includes a thiolane ring, a chlorinated and fluorinated phenyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1-lamnda^6-thiolane-1,1-dione hydrochloride typically involves multiple steps, starting with the preparation of the chlorinated and fluorinated phenyl precursor. This precursor is then reacted with thiolane and an appropriate amine under controlled conditions to form the desired compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1-lamnda^6-thiolane-1,1-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The chlorinated and fluorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

3-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1-lamnda^6-thiolane-1,1-dione hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1-lamnda^6-thiolane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1-lamnda^6-thiolane-1,1-dione hydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications. Its chlorinated and fluorinated phenyl group, along with the thiolane ring, provides distinct chemical properties that set it apart from other compounds.

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO2S.ClH/c12-10-2-1-3-11(13)9(10)6-14-8-4-5-17(15,16)7-8;/h1-3,8,14H,4-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYCRYXMVWPGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NCC2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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